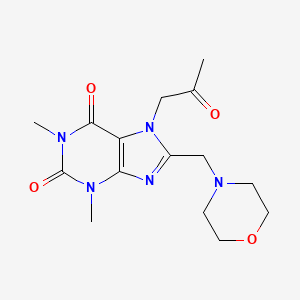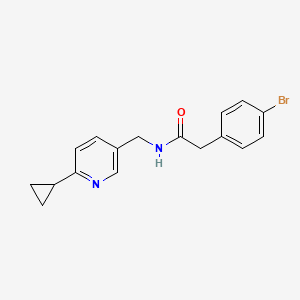
N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitive Protecting Groups
Recent studies have highlighted the potential of using compounds with structures similar to N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in the development of photosensitive protecting groups. These groups are crucial in synthetic chemistry for their ability to be removed by light, providing a method for deprotecting functional groups in molecules without the need for harsh chemical conditions. The application of such compounds promises significant advancements in the field of photochemical reactions, offering a more efficient and selective approach to the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Antitumor Activity
Derivatives of the compound, particularly those related to imidazole and pyridine structures, have been investigated for their antitumor properties. Research into imidazole derivatives, including compounds structurally related to N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has shown promising antitumor activity. These compounds have been found to be effective in preclinical testing stages, indicating a potential pathway for the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Advanced Oxidation Processes
In environmental science, compounds with similar structures have been applied in advanced oxidation processes (AOPs) for the degradation of pollutants like acetaminophen in water. These processes lead to the formation of various by-products, which are further analyzed for their biotoxicity. The involvement of such compounds in AOPs underscores their utility in environmental remediation efforts, demonstrating their potential to enhance the degradation efficiency of persistent organic pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Stereochemistry and Pharmacology
The stereochemistry of compounds akin to N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide plays a critical role in their pharmacological profile. Research into enantiomerically pure derivatives has provided evidence of their superiority in terms of pharmacological activity, emphasizing the importance of stereochemistry in the development of CNS agents. This suggests that compounds with specific stereochemical configurations could be more effective in facilitating memory processes and attenuating cognitive function impairments, opening avenues for the creation of new therapeutic agents (Veinberg et al., 2015).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-7-8-15(21)11-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(10-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZSNRWALMERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)
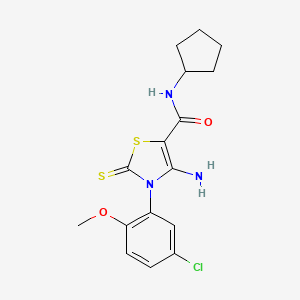
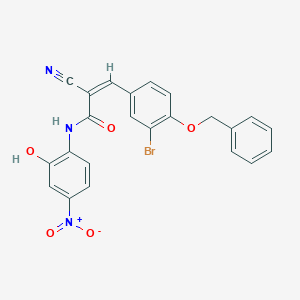
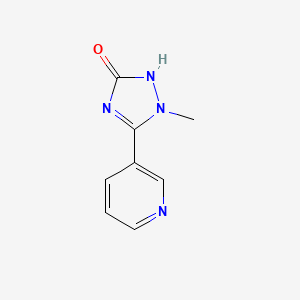
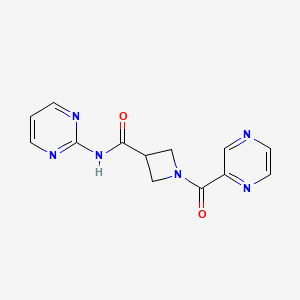
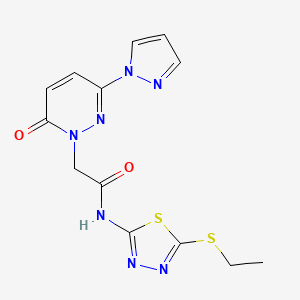
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)

![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)
